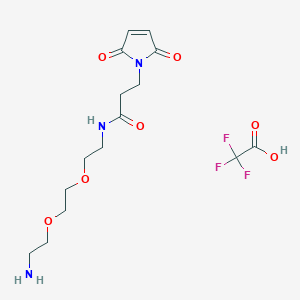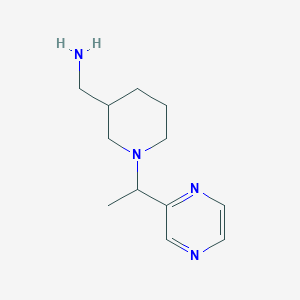
Hexylmethylsulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexylmethylsulfamoyl chloride is an organic compound with the molecular formula C7H16ClNO2S It is a sulfonamide derivative that contains both hexyl and methyl groups attached to the sulfamoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexylmethylsulfamoyl chloride can be synthesized through the reaction of hexylamine and methylsulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Hexylmethylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexylmethylsulfonamide and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed:
Nucleophilic Substitution: Sulfonamide derivatives.
Hydrolysis: Hexylmethylsulfonamide and hydrochloric acid.
Reduction: Hexylmethylsulfonamide.
Wissenschaftliche Forschungsanwendungen
Hexylmethylsulfamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various sulfonamide compounds, which are valuable in medicinal chemistry.
Medicinal Chemistry: Sulfonamide derivatives have antibacterial, antifungal, and anti-inflammatory properties, making this compound a useful precursor in drug development.
Material Science: The compound can be used in the modification of surfaces to introduce sulfonamide functional groups, enhancing the material’s properties.
Wirkmechanismus
The mechanism of action of hexylmethylsulfamoyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets through hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Dimethylsulfamoyl Chloride: Similar in structure but contains two methyl groups instead of a hexyl and a methyl group.
Methanesulfonyl Chloride: Contains a single methyl group attached to the sulfonyl chloride moiety.
Chlorosulfonamide: Contains an amino group attached to the sulfonyl chloride moiety.
Uniqueness: Hexylmethylsulfamoyl chloride is unique due to the presence of both hexyl and methyl groups, which can influence its reactivity and the properties of the resulting sulfonamide derivatives. The hexyl group provides hydrophobic characteristics, which can be advantageous in certain applications, such as drug design and material science.
Eigenschaften
Molekularformel |
C7H16ClNO2S |
|---|---|
Molekulargewicht |
213.73 g/mol |
IUPAC-Name |
N-hexyl-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C7H16ClNO2S/c1-3-4-5-6-7-9(2)12(8,10)11/h3-7H2,1-2H3 |
InChI-Schlüssel |
GGWSIALSTZUVHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)
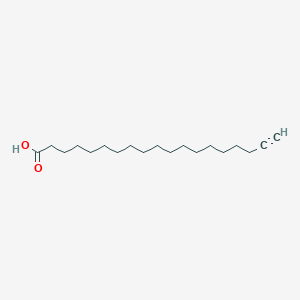

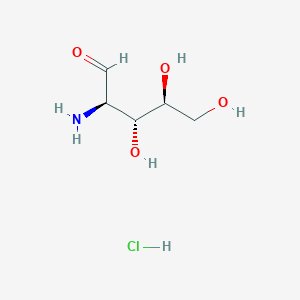
![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)
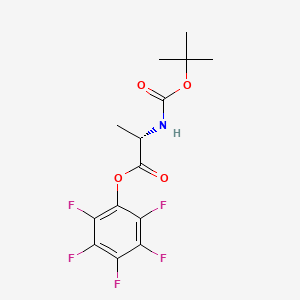


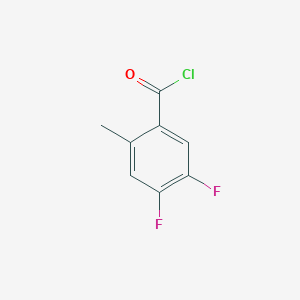
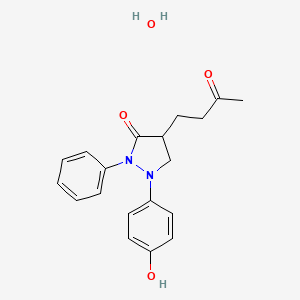
![(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid](/img/structure/B12842465.png)
